1-Methyl-2-vinylpyridinium triflate
Overview
Description
Mechanism of Action
Target of Action
This compound is a heterocyclic building block , which suggests it may interact with a variety of biological targets
Mode of Action
The mode of action of 1-Methyl-2-vinylpyridinium triflate is not explicitly documented in the available literature. As a heterocyclic compound, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or participating in chemical reactions. More detailed studies are required to elucidate the exact mode of action .
Biochemical Pathways
Given its status as a heterocyclic building block, it may be involved in a wide range of biochemical processes
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Result of Action
As a heterocyclic building block, it may have diverse effects depending on the specific biological context .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-vinylpyridinium triflate can be synthesized through the reaction of 2-vinylpyridine with methyl triflate under controlled conditions . The reaction typically involves the use of an inert atmosphere and a solvent such as dichloromethane. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory-scale synthesis. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-vinylpyridinium triflate undergoes various chemical reactions, including:
Substitution: The vinyl group in the compound allows for substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.
Major Products Formed:
Scientific Research Applications
1-Methyl-2-vinylpyridinium triflate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
2-Vinylpyridine: Shares the vinyl group but lacks the triflate moiety, making it less reactive in certain reactions.
4-Vinylpyridine: Similar structure but with the vinyl group in a different position, leading to different reactivity and applications.
1-Methyl-4-vinylpyridinium triflate: Similar to 1-Methyl-2-vinylpyridinium triflate but with the vinyl group in the 4-position, affecting its chemical properties.
Uniqueness: this compound is unique due to its specific combination of a vinyl group and a triflate moiety, which imparts distinct reactivity and makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
2-ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.CHF3O3S/c1-3-8-6-4-5-7-9(8)2;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUSJWUMYXKNPL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584933 | |
Record name | 2-Ethenyl-1-methylpyridin-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339530-78-8 | |
Record name | 2-Ethenyl-1-methylpyridin-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 339530-78-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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